(2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid
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Overview
Description
(2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid is an organic compound with the molecular formula C16H17BO3. It is a boronic acid derivative of fluorene, characterized by the presence of a methoxy group and two methyl groups on the fluorene ring. This compound is used in various chemical reactions and has applications in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 9,9-dimethyl-2-bromofluorene.
Formation of Phenyl Lithium Intermediate: The bromine atom is removed using a strong base like n-butyllithium, resulting in the formation of a phenyl lithium intermediate.
Boronic Acid Formation: The phenyl lithium intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by acidification to promote the migration of the boron group, yielding the desired boronic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-oxygen or carbon-nitrogen bonds using a copper catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Chan-Lam Coupling: Uses copper catalysts, bases like pyridine, and solvents such as dichloromethane.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Chan-Lam Coupling: Produces aryl ethers or aryl amines.
Scientific Research Applications
(2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of fluorescent materials and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid involves its ability to form stable complexes with various organic and inorganic compounds. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: Similar structure but lacks the methoxy group.
9,9-Diphenyl-9H-fluoren-2-yl-boronic acid: Contains phenyl groups instead of methyl groups.
Uniqueness
(2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of fluorescent materials and other specialized applications .
Properties
IUPAC Name |
(2-methoxy-9,9-dimethylfluoren-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BO3/c1-16(2)12-7-5-4-6-10(12)11-8-14(17(18)19)15(20-3)9-13(11)16/h4-9,18-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBOJNRAVITBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1OC)C(C3=CC=CC=C32)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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